Product packaging for Methyl 2-formyl-3-hydroxybenzoate(Cat. No.:CAS No. 131524-43-1)

Methyl 2-formyl-3-hydroxybenzoate

Cat. No.: B1601826
CAS No.: 131524-43-1
M. Wt: 180.16 g/mol
InChI Key: HFDRLLQFITZSMY-UHFFFAOYSA-N
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Description

Contextualization within Salicylaldehyde (B1680747) Chemistry and Derivatives

Salicylaldehyde and its derivatives are a class of organic compounds extensively utilized in industrial production and scientific research. google.com They serve as vital intermediates in the synthesis of a wide array of products, including pesticides, pharmaceuticals, fragrances, chelating agents, and dyes. google.com The chemistry of salicylaldehydes is rich and varied, with common synthetic methods starting from raw materials like phenol (B47542), o-cresol, salicylic acid, and salicyl alcohol. google.com

Methyl 2-formyl-3-hydroxybenzoate fits within this chemical family as a substituted salicylaldehyde derivative. Its unique arrangement of functional groups—an aldehyde, a hydroxyl group, and a methyl ester—provides multiple reaction sites. This multifunctionality allows it to be a precursor in the synthesis of various other complex molecules. The presence of the formyl and hydroxyl groups is particularly important for its reactivity and its ability to engage in reactions to form larger, more intricate structures.

The broader family of salicylaldehyde derivatives has been the subject of extensive research, leading to the development of compounds with a range of biological activities, including antioxidant, anti-inflammatory, and insecticidal properties. mdpi.combohrium.com For instance, secondary amines derived from salicylaldehyde have demonstrated significant antioxidant potential. mdpi.combohrium.com Similarly, p-substituted salicylaldehyde phenylhydrazone derivatives have been synthesized and evaluated for their antioxidant activities. nih.gov

Overview of Research Trajectories: From Natural Product to Synthetic Intermediate

The journey of many organic compounds in research often begins with their isolation from natural sources. While specific information on the natural occurrence of this compound is not extensively detailed in the provided search results, related compounds like Methyl 2-hydroxybenzoate (methyl salicylate) are known to be present in various plants and have roles as signaling molecules. hmdb.ca Methylparaben, another related compound, is found in nature as a pheromone for some insects. wikipedia.org

Regardless of its specific natural origins, this compound has firmly established its importance as a synthetic intermediate. biosynth.com Its utility lies in its capacity to be chemically transformed into a variety of other compounds. It is used as a formylating agent and in the synthesis of other organic compounds, including salicylic acid. biosynth.com The design of novel agrochemicals and pharmaceuticals often starts from bioactive natural products, and synthetic intermediates like this compound play a crucial role in the modification and optimization of these natural structures to enhance their biological properties. bohrium.com

Historical Perspective on its Discovery and Initial Characterization

The precise historical details of the discovery and initial characterization of this compound are not explicitly outlined in the provided search results. However, the development of synthetic methods for salicylaldehyde derivatives, in general, has been an area of active investigation by organic chemists for a considerable time. google.com The synthesis of related compounds, such as 2-formyl-3-hydroxy-5-methylbenzoic acid, has been achieved through methods like the Vilsmeier-Haack reaction. The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their chemical structures. google.comnih.gov

The table below provides key identifiers for this compound and some of its related compounds, which are essential for its unambiguous identification in the scientific literature.

PropertyValue
IUPAC Name This compound
CAS Number 131524-43-1 biosynth.com
Molecular Formula C₉H₈O₄ biosynth.com
Molecular Weight 180.16 g/mol biosynth.com
InChI Key HFDRLLQFITZSMY-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B1601826 Methyl 2-formyl-3-hydroxybenzoate CAS No. 131524-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDRLLQFITZSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563897
Record name Methyl 2-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131524-43-1
Record name Methyl 2-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formyl-3-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Natural Occurrence and Isolation Studies

Isolation from Acarid Mite Species

Methyl 2-formyl-3-hydroxybenzoate has been successfully isolated from multiple species of acarid mites, highlighting its prevalence within this family of arachnids. Research has documented its presence in Rhizoglyphus robini and Caloglyphus sp. tandfonline.comresearchgate.net.

In a related context, a structurally similar compound, 2-formyl-3-hydroxybenzyl formate (B1220265), has been extracted from the house dust mite, Dermatophagoides pteronyssinus, specifically from what is believed to be its opisthonotal gland secretion tandfonline.comresearchgate.net. This discovery points to a shared biosynthetic pathway or ecological function among these different mite genera.

The isolation process for a related analog, hexyl 2-formyl-3-hydroxybenzoate, from Rhizoglyphus robini involved detailed chemical analysis of the mite's cuticular constituents tandfonline.com. While the specific extraction and purification details for this compound from Caloglyphus sp. are less extensively documented in the available literature, its confirmed presence underscores the compound's significance in this genus as well.

Characterization as a Natural Product Component

This compound is also known by the trivial name methyl rhizoglyphinate tandfonline.com. Its chemical structure has been confirmed through various analytical methods. In the process of a total synthesis of its analog, hexyl 2-formyl-3-hydroxybenzoate, this compound was created as an intermediate compound. This synthesis involved the formylation of methyl 3-hydroxybenzoate. The structure of the resulting this compound was substantiated using mass spectrometry (MS), gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR), and nuclear magnetic resonance (NMR) spectroscopy tandfonline.com.

The characterization of these related natural products has been crucial in understanding their chemical properties and biological activities.

Ecological Significance in Mite Chemical Ecology Research

The presence of this compound and its analogs in acarid mites is not coincidental; it serves distinct ecological purposes. Both methyl rhizoglyphinate and its hexyl counterpart, hexyl rhizoglyphinate, have demonstrated significant antifungal activity tandfonline.comtandfonline.com. This suggests a primary defensive role for these compounds, protecting the mites from pathogenic microorganisms in their environment. The fungitoxic properties of hexyl 2-formyl-3-hydroxybenzoate, a cuticular constituent of Rhizoglyphus robini, indicate its function in the mite's chemical defense system tandfonline.com.

This defensive mechanism is vital for the survival of these mites, which often inhabit environments rich in fungi and other potential pathogens. The study of such chemical defenses is a key area of research in mite chemical ecology, providing insights into their adaptation and survival strategies.

Comparative Analysis with Related Acarid Metabolites and Analogs

This compound is part of a family of structurally related salicylaldehyde (B1680747) analogs found in acarid mites. A comparative analysis of these compounds reveals variations in their chemical structure and, consequently, their biological functions.

Compound NameTrivial NameMite SpeciesKnown or Suggested Function
This compoundMethyl rhizoglyphinateRhizoglyphus robini, Caloglyphus sp.Antifungal defense tandfonline.com
Hexyl 2-formyl-3-hydroxybenzoateHexyl rhizoglyphinateRhizoglyphus robiniAntifungal defense tandfonline.com
2-Formyl-3-hydroxybenzyl formateRhizoglyphinyl formateDermatophagoides pteronyssinusDefensive secretion tandfonline.comresearchgate.net

The variation in the ester group (methyl vs. hexyl) in the rhizoglyphinates isolated from Rhizoglyphus robini suggests a potential for tailored biological activity. While both exhibit antifungal properties, the difference in alkyl chain length could influence their potency, volatility, and persistence in the environment. The distinct structure of rhizoglyphinyl formate from Dermatophagoides pteronyssinus, a formate ester of a benzyl (B1604629) alcohol rather than a benzoate ester, further illustrates the chemical diversity within this class of mite metabolites. These structural nuances are critical in determining the specific ecological roles these compounds play for each mite species.

Synthetic Methodologies and Chemical Transformations

Regioselective ortho-Formylation of Phenolic Precursors

The introduction of a formyl group onto an aromatic ring, particularly at a specific position, is a cornerstone of synthetic organic chemistry. For methyl 2-formyl-3-hydroxybenzoate, achieving formylation ortho to the hydroxyl group is crucial.

Duff Reaction Protocols for this compound Synthesis

The Duff reaction is a well-established method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgsemanticscholar.org This reaction is particularly effective for aromatic compounds with strongly electron-donating substituents, such as the hydroxyl group in phenolic precursors. wikipedia.org The synthesis of this compound via the Duff reaction typically involves the treatment of methyl 3-hydroxybenzoate with HMTA in an acidic medium, followed by hydrolysis to yield the desired salicylaldehyde (B1680747) derivative. semanticscholar.org The reaction is often carried out in solvents like anhydrous glycerol (B35011) or trifluoroacetic acid at elevated temperatures. semanticscholar.orguni.edu

The general steps of the Duff reaction for this synthesis are:

Reaction of the phenolic precursor (methyl 3-hydroxybenzoate) with HMTA in the presence of an acid catalyst.

Hydrolysis of the resulting intermediate to yield the final aldehyde product.

Optimization of Reaction Conditions and Yields in Formylation Reactions

While the Duff reaction is a classic method, it is often associated with low to moderate yields. ecu.edu Consequently, significant research has focused on optimizing reaction conditions to improve the efficiency of the formylation process. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific acid catalyst used. For instance, the use of trifluoroacetic acid as a solvent has been explored to enhance the reaction. semanticscholar.org

Recent advancements have explored mechanochemical approaches as a sustainable alternative to the traditional Duff reaction. This solid-phase method, using silica (B1680970) as a reaction medium with HMTA and a small amount of sulfuric acid, has shown promise in preparing mono-formyl electron-rich arenes in high yields with exclusive ortho-selectivity, while avoiding toxic and low-boiling solvents. researchgate.net

Reaction TypeCatalyst/SolventKey AdvantagesYield
Traditional Duff Reaction Glycerol/Glyceroboric AcidWell-established methodLow to Moderate
Modified Duff Reaction Trifluoroacetic AcidPotential for improved yieldsVariable
Mechanochemical Duff Reaction Silica/Sulfuric AcidSustainable, high yields, ortho-selectiveHigh

Mechanistic Insights into ortho-Selectivity in Formylation Processes

The pronounced ortho-selectivity observed in the Duff reaction with phenolic substrates is a key feature of this transformation. wikipedia.org The mechanism is understood to be related to the Reimer-Tiemann reaction. wikipedia.org It begins with the protonation and subsequent ring-opening of HMTA to form an iminium ion. wikipedia.orgsemanticscholar.org This electrophilic species then attacks the electron-rich aromatic ring of the phenol (B47542).

The selectivity for the ortho position is largely attributed to the directing effect of the hydroxyl group. It is believed that a hydrogen bond forms between the phenolic hydroxyl group and the incoming electrophile, leading to the formation of a cyclohexa-2,4-dienone intermediate. semanticscholar.org This intermediate preferentially directs the formylation to the ortho position. semanticscholar.org The final aldehyde is formed after an intramolecular redox reaction and subsequent hydrolysis. wikipedia.org

Alternative Synthetic Routes to this compound

While the Duff reaction is a primary method, other synthetic strategies have been developed to access this compound, some offering advantages in terms of efficiency and reaction conditions.

Microwave-Assisted Domino Rearrangement Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. ajrconline.orgresearchgate.net For the synthesis of related substituted salicylaldehydes, microwave irradiation has been successfully employed. nih.gov These methods can significantly shorten reaction times compared to conventional heating. mdpi.com While a specific microwave-assisted domino rearrangement for the direct synthesis of this compound is not extensively detailed in the provided context, the application of microwave technology to similar formylation and rearrangement reactions suggests its potential as a rapid and efficient alternative. ajrconline.orgresearchgate.netnih.gov

MethodKey FeaturesPotential Advantages
Conventional Heating Longer reaction times, often requires refluxEstablished protocols
Microwave-Assisted Synthesis Rapid heating, shorter reaction timesIncreased efficiency, potentially higher yields

Exploration of Other Reported Synthetic Pathways

Beyond the Duff reaction, other synthetic pathways for obtaining formylated benzoic acid derivatives have been reported. One such approach involves the reaction of a corresponding methyl-substituted nitrobenzoate with chlorine, followed by hydrolysis. For instance, a method for synthesizing methyl 3-formyl-2-nitrobenzoate involves the chlorination of methyl 3-methyl-2-nitrobenzoate, which is then hydrolyzed to the aldehyde. google.com While not a direct synthesis of the target compound, this highlights alternative strategies for introducing a formyl group.

Another potential precursor is 3-hydroxyphthalic acid. Although a direct conversion to this compound is not explicitly described, the manipulation of the carboxylic acid groups and subsequent formylation could represent a viable, albeit multi-step, synthetic route.

Chemical Derivatization of this compound

The strategic modification of this compound allows for the synthesis of a diverse range of derivatives with tailored properties. The presence of the ester, aldehyde, and phenol functionalities provides multiple reaction sites that can be addressed with a high degree of selectivity.

The conversion of the methyl ester group in this compound to higher esters, such as the hexyl ester, can be achieved through transesterification. This reaction involves the exchange of the alkoxy group of the ester with another alcohol, in this case, hexyl alcohol. Transesterification can be catalyzed by either acids or bases. pressbooks.pubmasterorganicchemistry.com

Acid-catalyzed transesterification typically involves the use of a strong acid like sulfuric acid or hydrochloric acid. researchgate.netlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the desired higher ester, it is common practice to use a large excess of the higher alcohol (hexyl alcohol) or to remove the methanol (B129727) byproduct from the reaction mixture. pressbooks.pubmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. libretexts.org

Base-catalyzed transesterification is another viable method, often employing alkoxides such as sodium or potassium hexoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hexoxide anion directly attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which then collapses to form the hexyl ester and a methoxide (B1231860) ion. masterorganicchemistry.com

While specific literature on the transesterification of this compound to its hexyl ester is not abundant, the principles are well-established through studies on analogous compounds like methyl salicylate (B1505791). google.comepo.orggoogle.com For instance, the transesterification of methyl salicylate with various alcohols, including hexyl alcohol, has been successfully demonstrated using tin-based catalysts, which offer high yields and reusability. google.comepo.org

Below is a table summarizing typical conditions for the transesterification of methyl salicylate, which can be considered analogous for the synthesis of Hexyl 2-formyl-3-hydroxybenzoate.

Table 1: Analogous Transesterification Conditions for the Synthesis of Higher Salicylate Esters

Starting Material Alcohol Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
Methyl Salicylate Hexyl Alcohol Tin-based catalyst 180-220 4-8 >90 google.comepo.org
Methyl Salicylate Various Alcohols Zirconia-based solid acids Vapor Phase N/A High conversion researchgate.net
Triglycerides Methanol Sodium Hydroxide Reflux 1 High researchgate.net
Triglycerides Butanol Sulfuric Acid N/A 5 ~95 researchgate.net

In multi-step syntheses involving this compound, it is often necessary to selectively protect one or more of its functional groups to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Protection of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is acidic and can interfere with basic or nucleophilic reagents. Common protecting groups for phenols include ethers and silyl (B83357) ethers. libretexts.org The selectivity of protection can be influenced by factors such as intramolecular hydrogen bonding. In a related compound, the hydroxyl group ortho to a carbonyl can be engaged in a hydrogen bond, potentially hindering its reactivity and allowing for selective protection of other hydroxyl groups. nih.gov

For the hydroxyl group in this compound, protection as a benzyl (B1604629) ether (Bn) is a common strategy. This can be achieved using benzyl bromide or chloride in the presence of a weak base like potassium carbonate. The benzyl group is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis. libretexts.org Another option is the use of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, which is formed by reacting the phenol with TBDMS-Cl in the presence of a base like imidazole (B134444). Silyl ethers are generally stable to non-acidic conditions and can be removed with fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. libretexts.org

Protection of the Aldehyde Group:

The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. A common method for protecting aldehydes is the formation of acetals, typically by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. chemistrysteps.comyoutube.com The resulting cyclic acetal (B89532) is stable to basic and nucleophilic reagents but can be easily removed by acid-catalyzed hydrolysis. libretexts.org This strategy would be effective if reactions need to be performed on the ester or the aromatic ring without affecting the aldehyde.

Table 2: Common Protecting Groups for Phenols and Aldehydes

Functional Group Protecting Group Reagents for Protection Reagents for Deprotection Stability
Phenolic Hydroxyl Benzyl (Bn) Benzyl bromide, K₂CO₃ H₂, Pd/C Stable to acid/base
Phenolic Hydroxyl tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole TBAF, H⁺ Stable to base
Aldehyde Acetal (e.g., from ethylene glycol) Ethylene glycol, H⁺ catalyst Aqueous acid (e.g., HCl) Stable to base/nucleophiles

The selective deprotection is also a key aspect of this strategy, allowing for the sequential unmasking of functional groups. organic-chemistry.org For instance, a TBDMS ether can be cleaved under conditions that leave a benzyl ether intact, and vice versa.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases). masterorganicchemistry.comyoutube.com This reaction is typically reversible and can be catalyzed by either acid or base. The formation of the C=N double bond is a key transformation that opens up avenues for further chemical modifications and applications in dynamic covalent chemistry (DCC). nih.gov

Dynamic covalent chemistry utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to external stimuli, such as the presence of a template. rsc.orgnih.gov The reversible nature of imine formation makes it a powerful tool in the construction of dynamic combinatorial libraries (DCLs). nih.govresearchgate.net By reacting this compound with a variety of primary amines, a DCL of imines can be generated. The equilibrium can be controlled by factors such as the concentration of reactants, the solvent, and the pH. analis.com.my

The presence of the hydroxyl and ester groups on the aromatic ring can influence the reactivity and stability of the resulting imines. These groups can participate in non-covalent interactions, such as hydrogen bonding, which can affect the equilibrium position of the DCL and the recognition properties of its members. Studies on similar systems, like 2-formylbenzoic acid, have shown that the interplay of functional groups can lead to complex and controllable dynamic systems.

Table 3: Examples of Imine Formation from Aromatic Aldehydes

Aldehyde Amine Catalyst/Conditions Product Application/Significance Reference
4-Formylbenzoic acid 4-Amino-N-(4,6-dimethylpyridin-2-yl)benzamide Microwave irradiation Imine derivative Comparison of synthetic methods analis.com.my
Benzaldehyde (B42025) Ethylamine Methanol N-Ethylbenzaldimine Classic imine synthesis masterorganicchemistry.com
Substituted Benzaldehydes Primary Amines Mild, three-component reaction Imines Versatile imine synthesis organic-chemistry.org
Glutathione-conjugated aldehydes Bivalent hydrazides Aniline-catalyzed acylhydrazone exchange Dynamic covalent library Enzyme inhibitors nih.gov

The imines derived from this compound can serve as intermediates for the synthesis of more complex molecules. For example, the C=N bond can be reduced to form secondary amines, or it can participate in cycloaddition reactions. The dynamic nature of the imine bond also allows for applications in self-healing materials, molecular sensors, and the template-directed synthesis of complex host-guest systems.

Biological Activities and Mechanistic Investigations

Antifungal Activity Profile of Methyl 2-formyl-3-hydroxybenzoate

The scientific literature on the direct antifungal properties of this compound is limited. However, related compounds and its activity against certain organisms provide some insight.

In Vitro and In Vivo Efficacy Studies against Fungi

Currently, there is a notable lack of specific in vitro and in vivo efficacy studies focused on the antifungal action of this compound against specific fungal pathogens. One vendor of the chemical has claimed it possesses antifungal activity against Rhizoglyphus sp. arbico-organics.com. It is important to note that Rhizoglyphus is a genus of mites, not fungi, suggesting this may refer to an acaricidal (anti-mite) property rather than a direct fungicidal one. Further research is required to isolate and confirm any intrinsic antifungal properties of this compound.

Comparative Fungitoxicity with Reference Compounds (e.g., Citral (B94496), Acaridials)

Direct comparative studies on the fungitoxicity of this compound against reference compounds like citral and acaridials have not been identified in the available literature. Interestingly, the bulb mite Rhizoglyphus—the organism against which this compound has been reported to have activity—secretes a pheromone blend that includes citral and α-acaridial as minor components. wikipedia.org These secreted compounds are known to possess antifungal activity. wikipedia.org This suggests a complex chemical interplay in the mite's environment, although the comparative efficacy of this compound within this context remains unstudied.

Table 1: Antifungal Compounds Secreted by Rhizoglyphus Mites

CompoundReported Biological Activity
CitralAntifungal Activity wikipedia.org
α-AcaridialAntifungal Activity wikipedia.org
Hexyl rhizoglyphinateAntifungal Activity wikipedia.org

Proposed Biological Functions in Natural Systems (e.g., Mite Defensive Role)

The potential biological role of this compound in natural systems is not well-established. The report of its activity against Rhizoglyphus mites could imply a function as a plant-derived defensive allomone, a chemical produced by one species that affects the behavior of another. arbico-organics.com Plants produce a vast array of secondary metabolites to deter herbivores and pathogens. It is plausible that this compound is part of a plant's chemical defense arsenal (B13267) against mites. Conversely, mites themselves are known to produce a variety of chemicals for defense and communication. nih.gov Without more definitive studies, its precise role remains speculative.

Biological Relevance as a Precursor to Pharmacologically Active Agents

While direct biological activities are not extensively documented, this compound holds potential as a valuable chemical intermediate for building more complex, pharmacologically active molecules.

Enabling Synthesis of Anti-platelet Aggregation Compounds (e.g., Protease Activated Receptor 4 Inhibitors)

As of the current available data, there are no specific examples in the scientific literature or patent filings that demonstrate the use of this compound as a direct precursor for the synthesis of anti-platelet aggregation compounds, such as Protease-Activated Receptor 4 (PAR-4) inhibitors.

Contribution to Modulators of Hemoglobin for Therapeutic Research (e.g., Sickle Cell Disease)

The chemical structure of this compound makes it a plausible precursor for the synthesis of certain hemoglobin modulators. A patent for compounds designed to treat sickle cell disease discloses molecules that incorporate a 2-formyl-3-hydroxyphenoxy moiety. google.com These compounds function by binding to hemoglobin and increasing its oxygen affinity, thereby inhibiting the polymerization of sickle hemoglobin (HbS) that is characteristic of the disease.

While the patent does not explicitly name this compound as a starting material in its provided examples, its core structure represents a key building block for the patented therapeutic agents. The synthesis of these complex modulators involves multi-step processes where a fragment derived from a compound like this compound could be incorporated.

Table 2: Example of a Hemoglobin Modulator for Sickle Cell Disease with a Related Structural Moiety

Compound Name (from patent)Structural Moiety Related to this compound
2-[(2S)-2-[(2-formyl-3-hydroxyphenoxy)methyl]piperidine-l- carbonyl]-6-hydroxybenzaldehyde(2-formyl-3-hydroxyphenoxy)methyl

This highlights the potential of this compound as a valuable intermediate in the development of novel therapeutics for hemoglobinopathies.

Intermediate in Cereblon E3 Ligase Modulator (CELMoD) Development (e.g., Iberdomide)

This compound serves as a crucial intermediate in the synthesis of advanced therapeutic agents known as Cereblon E3 Ligase Modulators (CELMoDs). These molecules represent a cutting-edge class of drugs designed to hijack the body's own protein disposal system to eliminate disease-causing proteins.

A prime example of a CELMoD is Iberdomide (CC-220), a compound that has been under clinical investigation for treating autoimmune diseases like systemic lupus erythematosus and cancers such as relapsed and refractory multiple myeloma. acs.org The mechanism of CELMoDs involves binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

In the large-scale synthesis developed for Iberdomide to supply clinical trials, this compound is a key building block. acs.org The manufacturing process begins with the commercially available starting material, methyl 3-hydroxybenzoate. This precursor undergoes a Duff formylation reaction, a classic method for introducing a formyl (-CHO) group onto a phenol (B47542) ring, to produce the target intermediate, this compound. acs.org This salicylaldehyde (B1680747) derivative then proceeds through further synthetic steps to construct the complex isoindolinone core of the final Iberdomide molecule. acs.org The use of this compound highlights its importance as a versatile chemical scaffold in the development of sophisticated, next-generation protein degraders.

Role in the Synthesis of Isoxazole (B147169) Derivatives with Diverse Biological Activities (Anticancer, Antimicrobial, Anti-inflammatory)

The chemical structure of this compound, featuring a reactive aldehyde (formyl) group, makes it a valuable precursor for the synthesis of isoxazole derivatives. Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core of numerous biologically active molecules. rsc.orgnih.gov A common and efficient method for constructing the isoxazole ring involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride. nih.govorientjchem.org The aldehyde group on this compound can react with hydroxylamine to form an oxime intermediate, which can then undergo cyclization to yield a substituted isoxazole. This synthetic versatility allows for the creation of a library of isoxazole derivatives with potential therapeutic applications.

Research has demonstrated that isoxazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov

Anticancer Activity: Isoxazole derivatives have been extensively investigated as potential anticancer agents. nih.govnih.gov They can exert their effects through various mechanisms, such as inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis. nih.gov

Isoxazole Derivative TypeTarget/MechanismObserved Anticancer ActivityReference
Isoxazole-based Carboxamides and HydrazonesVEGFR2 InhibitionShowed potent growth inhibitory activity against various cancer cell lines, including leukemia, colon cancer, melanoma, and hepatocellular carcinoma. Certain derivatives exhibited superior activity to the reference drug Sorafenib. nih.gov
3,4,5-Trisubstituted IsoxazolesCytotoxic EffectsDemonstrated cytotoxic effects and influenced the expression of proteins involved in cell cycle regulation and apoptosis, such as p21, Bax, and Bcl-2. rsc.org
Novel Isoxazole DerivativesProstate Cancer InhibitionSpecific synthesized compounds showed significant anticancer potential against prostate cancer (PC3) cell lines. researchgate.net

Antimicrobial Activity: The isoxazole scaffold is a key component in several established antibacterial drugs. Newly synthesized derivatives continue to show promise in combating various microbial pathogens.

Isoxazole DerivativeObserved Antimicrobial ActivityReference
3,5-Dimethyl-4-(substituted-phenylazo)isoxazolesShowed inhibitory activity against Escherichia coli. researchgate.net

Anti-inflammatory Activity: Various isoxazole derivatives have been shown to possess significant anti-inflammatory properties, making them candidates for treating inflammatory disorders.

Isoxazole DerivativeModel/TargetObserved Anti-inflammatory EffectReference
MZO-2 (an ethyl acetimidate derivative)Carrageenan-induced paw inflammation and contact sensitivity in micePotently inhibited carrageenan-induced paw inflammation and effectively reduced ear edema in a manner comparable to the reference drug, tacrolimus. nih.gov

The capacity of this compound to serve as a starting point for these diverse and pharmacologically significant isoxazole structures underscores its utility in medicinal chemistry and drug discovery.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Synthesis and Biological Evaluation of Alkyl 2-formyl-3-hydroxybenzoate Derivatives

Methyl 2-formyl-3-hydroxybenzoate is a naturally occurring compound isolated from the mite Caloglyphus sp., where it is known as methyl rhizoglyphinate. tandfonline.com Research has shown that this compound exhibits significant antifungal activity, suggesting a defensive role against microorganisms for the mite. tandfonline.com

Building on this natural template, related alkyl esters have been investigated. A notable example is hexyl 2-formyl-3-hydroxybenzoate (hexyl rhizoglyphinate), which was isolated from another mite species, Rhizoglyphus robini. tandfonline.com Like its methyl counterpart, this hexyl ester demonstrated strong antifungal properties. tandfonline.com The presence of these related alkyl esters in different mite species points to a shared biosynthetic pathway and a common chemical defense strategy.

The synthesis of these alkyl 2-formyl-3-hydroxybenzoate derivatives can be achieved through standard esterification procedures. This compound itself is described as a formylating agent that can react with the hydroxyl group of benzene (B151609) to create a methyl ester. biosynth.com It can also be produced through reactions involving hexamethylenetetramine. biosynth.com The biological evaluation of these compounds typically involves assays to determine their efficacy against various fungal strains, confirming the defensive function suggested by their natural origin.

Compound NameNatural SourceNoted Biological Activity
This compoundCaloglyphus sp.Antifungal tandfonline.combiosynth.com
Hexyl 2-formyl-3-hydroxybenzoateRhizoglyphus robiniAntifungal tandfonline.com

Exploration of Salicylaldehyde (B1680747) Analogs from Mites

This compound belongs to a larger family of salicylaldehyde analogs that have been identified as key semiochemicals in astigmatid mites. tandfonline.comcambridge.org These compounds are often secreted from the opisthonotal glands and serve various ecological roles.

One of the most well-studied analogs is 2-formyl-3-hydroxybenzyl formate (B1220265), given the trivial name rhizoglyphinyl formate. This compound was isolated from the hexane (B92381) extract of the house dust mite Dermatophagoides pteronyssinus. tandfonline.comresearchgate.net Its structure was confirmed through physicochemical elucidation and total synthesis. tandfonline.com The isolation of this formate ester, alongside the methyl and hexyl esters of the corresponding carboxylic acid, highlights the metabolic diversity within this class of compounds.

The chemical ecology of astigmatid mites is rich with such aromatic compounds, most of which are 1,2,3-substituted salicylaldehyde analogs. tandfonline.comcambridge.org This consistent structural theme suggests a common biosynthetic pathway is utilized by these mites to produce a range of biologically active agents, including alarm pheromones, sex pheromones, and antifungal compounds. tandfonline.comresearchgate.net

Compound NameCommon NameNatural Source
2-Formyl-3-hydroxybenzyl FormateRhizoglyphinyl FormateDermatophagoides pteronyssinus tandfonline.comresearchgate.net
7-Hydroxyphthalide-Oulenzia sp. tandfonline.comtandfonline.com
2-Hydroxy-6-methylbenzaldehyde-Component of various astigmatid mites researchgate.net

Impact of Structural Modifications on Bioactivity and Selectivity

The study of derivatives of the this compound scaffold reveals critical insights into how minor structural changes can significantly alter biological activity and target selectivity. The fundamental structure, a substituted 2-hydroxybenzaldehyde, is a common starting point for synthesizing more complex molecules with diverse pharmacological activities, from antifungal to anti-Alzheimer's agents. tandfonline.comnih.gov

Systematic modification of the core structure is a cornerstone of medicinal chemistry. For example, in the development of inhibitors for the enzyme 12-lipoxygenase, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide was optimized. nih.gov By making precise alterations to this structure, researchers were able to develop compounds with nanomolar potency and high selectivity over related enzymes. nih.gov This demonstrates that modifications to the groups attached to the core phenyl ring can fine-tune the molecule's interaction with its biological target.

SAR Investigations in Context of Derived Pharmacophores

Structure-Activity Relationship (SAR) studies are essential for transforming a biologically active compound into a lead candidate for drug development. nih.gov These investigations systematically probe the chemical structure of a molecule to identify the key functional groups and structural features—the pharmacophore—that are responsible for its biological effects. nih.govresearchgate.net For a molecule like this compound, the pharmacophore would consist of the specific arrangement of the hydroxyl, formyl, and methyl ester groups on the benzene ring, which allows it to bind to its biological target and elicit an effect.

The process of lead optimization involves using computational methods like molecular docking and pharmacophore modeling to rationally design new derivatives with improved properties such as potency, selectivity, and better metabolic stability. nih.gov For instance, a two-dimensional SAR matrix approach was used to explore dual pharmacophores in a series of opioid ligands, allowing researchers to modulate efficacy at two different receptors (MOR and DOR) by combining different pharmacophore elements. researchgate.net

Applying this to the salicylaldehyde scaffold, an SAR investigation would involve synthesizing a library of analogs where the hydroxyl, formyl, and ester groups are modified, substituted, or repositioned. For example, changing the alkyl chain length of the ester (from methyl to hexyl) has already been shown to retain antifungal activity. tandfonline.com Further studies might explore replacing the formyl group with other electron-withdrawing groups or altering the substitution pattern on the aromatic ring. Each new derivative is then tested to measure how the modification affects its activity. The resulting data allows researchers to build a comprehensive SAR model, providing a predictive roadmap for designing more effective and selective compounds based on the initial pharmacophore. nih.govnih.gov

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Imidazothiadiazoles)

Methyl 2-formyl-3-hydroxybenzoate serves as an important starting material for the synthesis of various heterocyclic compounds. The presence of the aldehyde functional group allows it to participate in condensation reactions with a variety of dinucleophilic species to form heterocyclic rings.

One notable class of heterocycles that can be synthesized from aromatic aldehydes are the imidazothiadiazoles, a fused heterocyclic system known for a range of biological activities. The general synthesis of the imidazo[2,1-b] biosynth.comtandfonline.comnih.govthiadiazole core often involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. However, multicomponent strategies have been developed that utilize an aromatic aldehyde as a key component. In these reactions, the aldehyde condenses with other reactants to form the imidazole (B134444) part of the fused system. Given that this compound is a substituted aromatic aldehyde, it is a prime candidate for such synthetic strategies, leading to imidazothiadiazoles with a functionalized phenyl group at a specific position.

The versatility of this precursor extends to other heterocyclic systems as well. For instance, it can be used in the synthesis of thiazole (B1198619) derivatives through multicomponent or cascade reactions. nih.gov These reactions often involve the condensation of an aldehyde, an amine, and a sulfur source to construct the thiazole ring in a single step.

Role in Constructing Benzoxaborole Ring Systems

Benzoxaboroles are an important class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities. The synthesis of the benzoxaborole scaffold often relies on precursors that contain a boronic acid and a suitably positioned functional group that can cyclize to form the oxaborole ring.

An organocatalytic, enantioselective method for synthesizing 3-substituted benzoxaboroles has been developed utilizing a cascade reaction of α-formyl boronic acids. nih.gov In this approach, an ortho-boronic acid-containing chalcone, generated in situ, undergoes an asymmetric oxa-Michael addition of the hydroxyl group attached to the boronic acid. nih.gov While this specific example uses an in-situ generated aldehyde, a precursor like this compound, which already contains a stable formyl group and a hydroxyl group on the benzene (B151609) ring, represents a valuable starting point for similar synthetic strategies. The existing functionalities can be elaborated to incorporate the necessary boronic acid moiety, followed by cyclization to yield the desired benzoxaborole ring system.

Enabling Synthesis of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are found in various biologically active molecules and pharmaceutical intermediates. Its utility is highlighted by the synthesis of complex molecules where a substituted benzaldehyde (B42025) is a key precursor.

A notable example is the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. A key intermediate in the synthesis of Niraparib is Methyl 3-formyl-2-nitrobenzoate. chemicalbook.com This intermediate, which is structurally similar to this compound, undergoes a series of transformations to build the final complex drug molecule. chemicalbook.com The presence of formyl and methyl ester groups on the benzene ring is crucial for the subsequent synthetic steps. This illustrates the potential of this compound as a precursor for analogous, highly functionalized pharmaceutical intermediates, where the hydroxyl group can be used for further molecular modifications or to influence the electronic properties of the molecule.

Utility in Cascade and Multicomponent Organic Reactions

Cascade and multicomponent reactions are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single, efficient step. The multiple reactive sites on this compound make it an ideal candidate for such reactions.

For instance, multicomponent reactions involving 3-formylchromones, which are also α,β-unsaturated aldehydes, have been used to synthesize highly functionalized bipyrimidine derivatives. rsc.org These reactions proceed through a complex cascade of events where the aldehyde group plays a central role in the formation of the new heterocyclic ring. rsc.org Similarly, this compound can be employed in multicomponent reactions to generate diverse molecular scaffolds.

Furthermore, its utility is evident in the synthesis of thiazole derivatives through domino reactions. nih.gov These processes can involve an initial SN2 reaction followed by a Michael addition and subsequent cyclization, where the aldehyde group of a precursor like this compound would be a key electrophilic site. nih.gov

Preparation of other salicylaldehyde-derived scaffolds (e.g., 3-hydroxybenzene-1,2-dicarbaldehyde)

This compound is a valuable precursor for the synthesis of other complex salicylaldehyde-derived scaffolds. A prominent example is its role in the synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde, a naturally occurring aromatic compound. tandfonline.comnih.gov

The synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde has been achieved in five steps starting from methyl 3-hydroxybenzoate. tandfonline.comnih.gov A crucial step in this synthesis is the introduction of a formyl group at the 2-position of the benzene ring, which would yield this compound as a key intermediate. The existing methoxycarbonyl group is then reduced to a primary alcohol, which is subsequently oxidized to a second aldehyde group, yielding the final dicarbaldehyde product. tandfonline.com This multi-step synthesis highlights the utility of this compound as a pivotal intermediate in the preparation of more complex, difunctionalized aromatic scaffolds.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of methyl 2-formyl-3-hydroxybenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

High-resolution ¹H NMR spectroscopy of this compound reveals distinct signals for each of its non-equivalent protons. In a typical spectrum, the proton of the hydroxyl group (-OH) exhibits a characteristic chemical shift, which can be influenced by solvent and concentration due to hydrogen bonding. The aldehydic proton (-CHO) resonates at a significantly downfield position, a result of the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring display complex splitting patterns, providing information about their relative positions. The methyl protons (-OCH₃) of the ester group appear as a sharp singlet at a more upfield region. The integration of these signals confirms the ratio of protons in the different chemical environments of the molecule.

For a structurally related compound, methyl 2-hydroxybenzoate, the ¹H NMR spectrum shows 6 distinct proton environments. docbrown.info The chemical shifts are influenced by the electron-withdrawing and donating groups on the aromatic ring. docbrown.info It is common to use deuterated solvents like CDCl₃ for such analyses to avoid interference from the solvent's protons. docbrown.info


Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm) Multiplicity
-OCH₃3.9Singlet
Aromatic H7.0 - 7.8Multiplet
-CHO9.8 - 10.5Singlet
-OH5.0 - 6.0 (broad)Singlet

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum displays separate signals for each unique carbon atom, with their chemical shifts indicating their electronic environment. The carbonyl carbons of the ester and aldehyde groups are typically found at the most downfield positions. For instance, in methyl 2-hydroxybenzoate, eight distinct signals in the ¹³C NMR spectrum correspond to the eight different carbon environments in the molecule. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. COSY experiments establish correlations between coupled protons, helping to delineate the connectivity of the aromatic protons. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments link protons to the carbon atoms they are directly attached to or are two or three bonds away from, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene ring.


Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm)
-OCH₃52.5
Aromatic C115 - 160
C=O (ester)165 - 170
C=O (aldehyde)190 - 195

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In the mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms its molecular weight of 180.16 g/mol . biosynth.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₉H₈O₄). biosynth.comnih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. For a similar compound, methyl 2-hydroxybenzoate, the parent molecular ion peak is observed at m/z 152. docbrown.info The fragmentation of this ion leads to characteristic daughter ions, such as the loss of a methoxy (B1213986) radical (•OCH₃) to form an ion at m/z 121, or the loss of methanol (B129727) to produce an ion at m/z 120, which is often the base peak. docbrown.info Analysis of these fragments helps to confirm the presence of the methyl ester and hydroxyl groups and their positions on the aromatic ring.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy in Research

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. This technique is useful for analyzing mixtures containing this compound, allowing for its separation from other components and subsequent identification based on its unique infrared spectrum.

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. For the related compound methyl 2-hydroxybenzoate, a broad O-H stretching vibration is observed around 3200 cm⁻¹ due to hydrogen bonding. docbrown.info The C-H stretching of the methyl group appears around 2955 cm⁻¹. docbrown.info A strong absorption peak for the C=O stretching of the ester is seen at approximately 1680 cm⁻¹. docbrown.info The infrared spectrum serves as a fingerprint for the molecule, enabling its identification. docbrown.info

Advanced Chromatographic Techniques in Isolation and Purification

The isolation and purification of this compound from reaction mixtures or natural sources often employ various advanced chromatographic techniques.

Column Chromatography: This is a fundamental technique used for the initial purification of the compound. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, often a mixture of solvents like hexanes and ethyl acetate, are used to separate the target compound from impurities. amazonaws.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful tool. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water. researchgate.netresearchgate.net The retention time of the compound under specific conditions is a characteristic property that aids in its identification and quantification. researchgate.netresearchgate.net

Gas-Liquid Chromatography (GLC): GLC, also known as gas chromatography (GC), is suitable for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column with a liquid stationary phase. Its retention time is used for identification and quantitative analysis.

These advanced analytical methods are crucial for the comprehensive characterization of this compound, ensuring its structural integrity and purity for further research and application.

Theoretical and Mechanistic Studies of Methyl 2 Formyl 3 Hydroxybenzoate Reactions

Computational Chemistry Approaches (e.g., DFT Calculations) to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For a molecule like methyl 2-formyl-3-hydroxybenzoate, DFT calculations could be employed to model various potential reaction pathways, such as nucleophilic addition to the formyl group, electrophilic aromatic substitution, or hydrolysis of the ester.

While specific DFT studies on this compound are scarce, research on similar substituted benzoic acids demonstrates the utility of this approach. mdpi.comnih.gov DFT calculations can determine the activation energies for different reaction steps, helping to identify the most likely mechanism. For instance, in reactions involving the formyl group, DFT can model the approach of a nucleophile and the subsequent formation of a tetrahedral intermediate. The calculated energy profile of this process would reveal whether the reaction is likely to proceed and under what conditions.

Theoretical studies on substituted benzoic acids have shown that the nature and position of substituents significantly influence their gas-phase acidity and reactivity. mdpi.comnih.gov These studies often use DFT to calculate properties like chemical potential, softness, and Fukui functions to predict how a molecule will interact with other reagents. mdpi.comnih.gov

Table 1: Predicted Effects of Substituents in this compound on Reactivity

Substituent GroupPositionExpected Electronic EffectPredicted Impact on Reactivity
-OH3Electron-donating (by resonance), Electron-withdrawing (by induction)Activates the ring towards electrophilic substitution, directs ortho and para.
-CHO2Electron-withdrawing (by resonance and induction)Deactivates the ring towards electrophilic substitution, directs meta.
-COOCH₃1Electron-withdrawing (by induction)Deactivates the ring towards electrophilic substitution.

Investigation of Regio- and Stereoselectivity in Synthetic Pathways

The regioselectivity of reactions involving this compound is governed by the electronic properties of its substituents. The hydroxyl group at position 3 is an activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the formyl group at position 2 and the methyl ester at position 1 are deactivating, meta-directing groups. The interplay of these competing effects determines the position of attack for incoming reagents.

Computational methods can be invaluable in predicting regioselectivity. For instance, by calculating the distribution of electron density and the local Fukui functions, one can identify the most nucleophilic or electrophilic sites on the molecule. mdpi.comnih.gov In electrophilic aromatic substitution, the positions with the highest electron density (and thus most susceptible to attack by an electrophile) can be pinpointed.

Stereoselectivity becomes a key consideration in reactions involving the formyl group, for example, in nucleophilic additions that create a new chiral center. The stereochemical outcome of such reactions can be influenced by the steric hindrance imposed by the adjacent substituents and by the potential for intramolecular hydrogen bonding involving the hydroxyl group, which might direct the approach of the nucleophile from a specific face of the molecule.

Understanding Thermodynamics and Kinetics of Key Transformations

Kinetic studies, often complemented by computational analysis, can reveal the energy barriers of reaction pathways. For example, in the hydrolysis of the ester group, the rate will be influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgkoreascience.kr Studies on the hydrolysis of substituted phenyl benzoates have shown that the reaction rates can be correlated with substituent constants, providing a quantitative measure of their electronic effects. rsc.org

Table 2: General Thermodynamic and Kinetic Considerations for Reactions of this compound

TransformationThermodynamic FactorsKinetic Factors
Nucleophilic addition to -CHOStability of the tetrahedral intermediate.Steric hindrance from adjacent groups, electronic activation of the carbonyl carbon.
Electrophilic Aromatic SubstitutionStability of the arenium ion intermediate.Activation energy of the rate-determining step, influenced by the directing effects of substituents.
Ester HydrolysisRelative stability of the reactant and products (carboxylate and methanol).Rate of nucleophilic attack at the ester carbonyl, influenced by electronic effects of ring substituents.

This table presents generalized thermodynamic and kinetic principles as they apply to the functional groups of the title compound.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for characterizing the electronic structure of this compound. These calculations can provide detailed information about the distribution of electrons, molecular orbital energies, and the nature of chemical bonds within the molecule.

The electronic properties of the molecule are largely determined by the interaction of the hydroxyl, formyl, and methyl ester groups with the aromatic ring. The hydroxyl group donates electron density to the ring through resonance, while the formyl and methyl ester groups withdraw electron density. This push-pull electronic arrangement can lead to interesting properties, such as a significant dipole moment and specific patterns of reactivity.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining the molecule's reactivity. researchgate.net The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. nih.gov For instance, in a reaction with a nucleophile, the attack would likely occur at an atom where the LUMO has a large coefficient. Conversely, an electrophile would target a region where the HOMO is localized. Quantum chemical calculations can precisely map these orbitals, offering predictive power for chemical reactions.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-formyl-3-hydroxybenzoate and its analogs is geared towards efficiency, sustainability, and environmental responsibility. While traditional chemical syntheses exist, emerging research focuses on greener alternatives that minimize hazardous waste and energy consumption.

Future research will likely prioritize the following areas:

Biocatalysis and Whole-Cell Synthesis: A significant leap forward involves harnessing biological systems for chemical production. Research into establishing artificial enzymatic cascades in microorganisms like Escherichia coli has shown success in producing related compounds such as 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine and glucose. researchgate.netnih.govfrontiersin.org This approach, which operates under mild conditions, offers a sustainable alternative to petroleum-based chemical syntheses that often require high temperatures and pressures. nih.gov Future work could focus on engineering microbial strains to produce this compound directly, offering a highly specific and environmentally friendly production route.

Green Catalysts: The development and implementation of reusable, non-toxic catalysts represent another key research avenue. Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, have been effectively used for the esterification step in the synthesis of related hydrazides, demonstrating a method that simplifies product purification and catalyst recycling. nih.gov Similarly, the use of titanium silicate (B1173343) molecular sieves in the synthesis of other complex organic molecules highlights a trend towards employing solid acid catalysts that are both efficient and environmentally benign. rsc.org Adapting these types of catalysts for the specific formylation and esterification steps required to produce this compound could lead to more sustainable industrial-scale manufacturing processes.

In-depth Mechanistic Investigations of Biological Activities

Preliminary findings indicate that this compound possesses antifungal properties and may have potential therapeutic applications, including for sickle cell disease. biosynth.comchemicalbook.com However, the precise molecular mechanisms behind these activities are not fully understood. Future research must delve into these mechanisms to validate the compound's potential and guide further development.

Key areas for mechanistic investigation include:

Elucidating Antifungal Action: As a salicylaldehyde (B1680747) derivative, its antifungal mechanism may be similar to related compounds. Studies on other salicylaldehyde derivatives have shown that they can disrupt fungal growth by altering the morphology of mycelia, increasing the permeability of the cell membrane, and inhibiting cellular respiration by binding to mitochondrial complex III. nih.gov In-depth studies, including transcriptomics, proteomics, and metabolomics on fungi treated with this compound, could confirm if it shares these mechanisms or possesses a novel mode of action.

Target Identification and Validation: For any therapeutic potential, identifying the specific molecular target is crucial. For its reported antifungal activity, this involves identifying the specific enzymes or proteins it interacts with. nih.gov For its potential in treating sickle cell disease, research would need to pinpoint its interaction with hemoglobin or other relevant cellular components. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies will be instrumental in identifying and validating these biological targets.

Structure-Activity Relationship (SAR) Studies: The core structure of salicylaldehyde is a known pharmacophore. SAR studies on related salicylaldehyde hydrazones have demonstrated that the ortho-hydroxyl group is often critical for biological activity, likely due to its ability to form key hydrogen bonds with target proteins. nih.govresearchgate.net Systematic investigation into how modifications to the formyl, hydroxyl, and methyl ester groups of this compound affect its biological activity will provide a detailed understanding of its chemical biology.

Rational Design and Synthesis of Advanced Derivatives for Specific Applications

The versatile structure of this compound makes it an excellent starting point for the rational design of new molecules with tailored properties. Its role as a bioactive precursor is well-established, and future research will leverage this to create advanced derivatives for medicine and agriculture. researchgate.net

Future design and synthesis efforts will likely focus on:

Targeted Drug Development: By understanding the compound's mechanism of action, researchers can design derivatives with enhanced potency and selectivity for specific biological targets. For example, derivatives of benzoic acid have been evaluated as sirtuin inhibitors, with studies showing that the size and electronic properties of substituents on the benzene (B151609) ring are critical for inhibitory activity. nih.gov Similarly, by modifying the core scaffold of this compound, new derivatives could be designed as highly potent and selective inhibitors of enzymes implicated in diseases like Alzheimer's or cancer. sci-hub.se

Development of Novel Fungicides: Plant diseases caused by pathogenic fungi pose a significant threat to agriculture. nih.gov There is a pressing need for new, effective, and environmentally safe fungicides. By synthesizing libraries of derivatives based on the this compound scaffold—for instance, by creating a series of hydrazones—it is possible to screen for compounds with superior fungicidal activity against a broad range of plant pathogens. nih.gov

Combinatorial Chemistry: The formyl group is particularly reactive and can be used to generate large libraries of derivatives through reactions like condensation with amines or hydrazines. This allows for the rapid creation of diverse chemical entities that can be screened for a wide array of biological activities. nih.govresearchgate.net

Integration with High-Throughput Screening and Chemoinformatic Platforms

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery tools are essential. The integration of computational methods with experimental screening is a powerful strategy for accelerating the discovery of new lead compounds. nih.gov

Future research in this area will involve:

Virtual Screening and Library Design: Chemoinformatics tools allow for the creation of large virtual libraries of derivatives based on the core structure. nih.gov These virtual compounds can be computationally screened against models of biological targets to predict their binding affinity and potential activity. This in silico approach helps prioritize which compounds to synthesize and test experimentally, saving significant time and resources. longdom.org

High-Throughput Screening (HTS): Physical libraries of derivatives can be tested against numerous biological targets simultaneously using HTS technologies. HTS assays, which can monitor changes in cellular behavior or enzyme activity, are used to rapidly identify "hits" from a large collection of compounds. arvojournals.org For example, an HTS campaign could screen a library of this compound derivatives for their ability to inhibit a specific fungal enzyme or a cancer-related protein.

QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgnih.gov By building QSAR models for a series of derivatives, researchers can predict the activity of new, unsynthesized compounds. researchgate.net Furthermore, chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, helping to eliminate candidates with poor drug-like properties early in the discovery process. nih.govnih.gov

Expanding Applications in Materials Science and Chemical Biology

Beyond its potential in medicine and agriculture, the chemical reactivity and structural features of this compound open doors to its use in materials science and as a tool for basic biological research.

Promising future directions include:

Polymer Synthesis: Related compounds, such as 4-hydroxybenzoic acid, are used as monomers in the production of high-performance liquid crystalline polymers like Vectran. nih.gov The bifunctional nature of this compound (with its hydroxyl and formyl groups) could be exploited to synthesize novel polymers with unique thermal, mechanical, or optical properties. Future research could explore its use in creating new polyesters, polyacetals, or other polymeric materials.

Development of Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given its defined structure and reactive formyl group, this compound or its tailored derivatives could be developed into chemical probes. For example, by attaching a fluorescent tag or a biotin (B1667282) label, the molecule could be used to identify and visualize its binding partners within a cell, thereby helping to elucidate complex biological pathways.

Synthesis of Novel Heterocycles: The compound serves as a valuable building block for creating more complex chemical structures. Its functional groups can participate in a variety of cyclization reactions to form heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their diverse biological activities.

Q & A

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic (formyl group) and nucleophilic (hydroxy group) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.